Calcium gluconate
Overview
Description
Calcium gluconate is the calcium salt of gluconic acid, with the chemical formula C12H22CaO14. It is commonly used as a mineral supplement and medication to treat conditions arising from low blood calcium levels, such as hypocalcemia, hyperkalemia, and magnesium toxicity . It is also used to prevent and treat osteoporosis and rickets . This compound is available in various forms, including oral tablets, intravenous solutions, and topical applications .
Scientific Research Applications
Calcium gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other calcium compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a supplement in cell culture media.
Medicine: Used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.
Industry: Employed in the production of calcium-based products and as a food additive.
Mechanism of Action
Target of Action
Calcium gluconate, the gluconate salt of calcium, is primarily targeted at maintaining the functional integrity of the nervous, muscular, and skeletal systems . It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability .
Mode of Action
this compound moderates nerve and muscle performance via action potential threshold regulation . In cases of hydrogen fluoride exposures, this compound provides a source of calcium ions to complex free fluoride ions, thereby preventing or reducing toxicity . It also helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
this compound is involved in various biochemical pathways. It helps regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B12, and gastrin secretion . It also plays a role in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .
Pharmacokinetics
The absorption of this compound is minimal unless chronic, high doses are given . It is predominantly absorbed in the duodenum and is dependent on calcitriol and vitamin D . The distribution of this compound is primarily in the skeleton (99%) . It is excreted primarily through feces (75%; as unabsorbed calcium salts) and urine (20%) .
Result of Action
The administration of this compound increases serum ionized calcium levels . It is essential for bone formation and blood coagulation . It also increases renal plasma flow, urine production, sodium excretion, glomerular filtration rate, and prostaglandin E2 and F1-alpha levels .
Action Environment
The action of this compound can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment .
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium gluconate plays a crucial role in biochemical reactions, particularly in maintaining calcium homeostasis. It interacts with several enzymes and proteins, including calmodulin, a calcium-binding messenger protein that mediates various cellular processes. This compound also influences the activity of enzymes such as phospholipase A2 and protein kinase C, which are involved in signal transduction pathways .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating intracellular calcium levels, which are critical for processes such as muscle contraction, neurotransmitter release, and hormone secretion. Additionally, this compound impacts gene expression and cellular metabolism by activating calcium-dependent transcription factors and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It activates or inhibits enzymes by altering their conformation and activity. For example, this compound can activate calmodulin-dependent kinases, leading to changes in gene expression and cellular responses. It also plays a role in stabilizing cell membranes and maintaining their integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable but can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of calcium-dependent pathways and maintenance of calcium homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively corrects hypocalcemia without adverse effects. At high doses, this compound can cause toxicity, leading to hypercalcemia and associated complications such as cardiac arrhythmias and renal impairment. Threshold effects are observed, where the benefits plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as gluconokinase, which phosphorylates gluconate, and is part of the hexose monophosphate shunt. This interaction influences metabolic flux and metabolite levels, contributing to the regulation of glucose metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via calcium channels and is distributed to various tissues, including bones, where it contributes to bone mineralization. The compound’s localization and accumulation are influenced by its binding to proteins such as calbindin .
Subcellular Localization
Within cells, this compound is localized to specific compartments, including the endoplasmic reticulum and mitochondria. This subcellular localization is crucial for its activity, as it ensures the availability of calcium ions for various cellular processes. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium gluconate is typically prepared by reacting gluconic acid with calcium carbonate or calcium hydroxide . The reaction can be represented as: [ \text{Gluconic Acid} + \text{Calcium Carbonate} \rightarrow \text{this compound} + \text{Carbon Dioxide} + \text{Water} ] This reaction is carried out at temperatures between 80-90°C .
Industrial Production Methods: There are three main industrial methods for producing this compound:
Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.
Electrolytic Oxidation: A glucose solution containing bromide is subjected to electrolytic oxidation.
Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients.
Chemical Reactions Analysis
Types of Reactions: Calcium gluconate primarily undergoes decomposition reactions when heated, releasing carbon and other by-products . It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Decomposition: Heating this compound causes it to decompose, liberating carbon.
Acid-Base Reactions: It can react with strong acids or bases, such as hydrochloric acid or sodium hydroxide, to form soluble calcium salts.
Major Products Formed:
Decomposition: Carbon and other by-products.
Acid-Base Reactions: Soluble calcium salts.
Comparison with Similar Compounds
Calcium Chloride: Provides three times more elemental calcium than calcium gluconate but is more likely to cause tissue necrosis due to its vesicant properties.
Calcium Lactate: Another calcium salt used as a dietary supplement, with better absorption compared to this compound.
Calcium Carbonate: Commonly used as a calcium supplement and antacid, providing a higher percentage of elemental calcium.
Uniqueness of this compound: this compound is unique due to its lower risk of causing tissue necrosis compared to calcium chloride and its moderate solubility, making it suitable for intravenous administration . It is also less likely to cause gastrointestinal side effects compared to calcium carbonate .
Properties
{ "Design of the Synthesis Pathway": "Calcium gluconate can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide.", "Starting Materials": [ "Gluconic acid", "Calcium carbonate or Calcium hydroxide", "Water" ], "Reaction": [ "Dissolve calcium carbonate or calcium hydroxide in water to form a calcium hydroxide solution.", "Add gluconic acid to the calcium hydroxide solution and stir until the solution becomes clear.", "Heat the solution to 70-80°C and maintain the temperature for 30-60 minutes.", "Cool the solution to room temperature and filter the precipitated calcium gluconate.", "Wash the calcium gluconate with water and dry it in a vacuum oven at 50-60°C." ] } | |
Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
CAS No. |
299-28-5 |
Molecular Formula |
C6H12CaO7 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
QDCSTXADKDXERF-JJKGCWMISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca] |
Color/Form |
Crystals, granules, or powder |
density |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
299-28-5 18016-24-5 |
|
physical_description |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
shelf_life |
Stable in air. |
solubility |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
Synonyms |
Calciofon Calcipot Calcium Braun Calcium Gluconate Calcivitol Calglucon CBG Ebucin Flopak Plain Glucal Glucobiogen Gluconate de Calcium Lavoisier Gluconate, Calcium Gluconato Calc Fresenius |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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